molecular formula C22H18ClN3O3 B7714431 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B7714431
M. Wt: 407.8 g/mol
InChI Key: CUWSMSKGTPWSKD-UHFFFAOYSA-N
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Description

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields This compound contains a 1,2,4-oxadiazole ring, which is known for its stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole
  • 3-[6-(4-Bromophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
  • 3-[6-(4-Chlorophenyl)-2-ethoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioactivity, or selectivity towards certain molecular targets.

Properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-3-28-19-7-5-4-6-16(19)22-25-20(26-29-22)17-12-13-18(24-21(17)27-2)14-8-10-15(23)11-9-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSMSKGTPWSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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